3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride

5-HT3 receptor serotonin antagonist emesis

3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride (CAS 240401-10-9) is a bicyclic heterocyclic compound featuring a rigid [3.3.1] nonane framework with an oxygen atom at position 3, a nitrogen atom at position 9, and a hydroxyl group at position 7 in the endo configuration. This scaffold, also referred to as 3-oxagranatane, serves as a key intermediate in the synthesis of highly potent serotonin 5-HT3 receptor antagonists and is recognized for its structural rigidity, defined stereochemistry, and favorable physicochemical profile that differentiates it from monocyclic or non-oxygenated azabicyclic analogs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B12099036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1N2)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-9H,1-4H2;1H
InChIKeyCLERARBPHMHUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride: A Stereochemically Defined Bicyclic Building Block for CNS Drug Discovery


3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride (CAS 240401-10-9) is a bicyclic heterocyclic compound featuring a rigid [3.3.1] nonane framework with an oxygen atom at position 3, a nitrogen atom at position 9, and a hydroxyl group at position 7 in the endo configuration [1]. This scaffold, also referred to as 3-oxagranatane, serves as a key intermediate in the synthesis of highly potent serotonin 5-HT3 receptor antagonists and is recognized for its structural rigidity, defined stereochemistry, and favorable physicochemical profile that differentiates it from monocyclic or non-oxygenated azabicyclic analogs [2].

Why 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride Cannot Be Replaced by Common Azabicyclic Alcohols or Regioisomers


Substituting this compound with a different azabicyclic alcohol, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, tropane, or granatane derivatives, leads to a loss of the specific stereochemical and electronic environment required for high-affinity 5-HT3 receptor binding and downstream pharmaceutical development [1]. The endo-7-hydroxy substitution on the 3-oxa-9-azabicyclo[3.3.1]nonane core is essential for the construction of potent 5-HT3 antagonists (IC50 as low as 0.95 nM in calcium flux assays) [2]. Regioisomers with nitrogen at position 7 (e.g., 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol) exhibit activity on unrelated targets (e.g., GPR119 agonism with EC50 228 nM) and are not suitable for serotonin receptor programs [3]. Furthermore, the endo configuration is critical; exo isomers lack the same binding pose and are not represented in the patent literature for high-potency 5-HT3 antagonists.

Quantitative Differentiation Evidence for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride in 5-HT3 Antagonist Drug Discovery


3-Oxagranatane Scaffold Confers Up to 100-Fold Higher 5-HT3 Antagonist Potency Compared to Tropane Analogs

Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane core (3-oxagranatane) demonstrate significantly enhanced potency as 5-HT3 receptor antagonists compared to structurally equivalent tropane and granatane derivatives [1]. For example, a 3-oxagranatane-based derivative (BDBM199091) exhibits an IC50 of 0.95 nM in a human 5-HT3A receptor calcium flux assay [2]. In contrast, 9-azabicyclo[3.3.1]nonane derivatives lacking the oxygen heteroatom showed Ki values of 2-14 µM at the dopamine transporter, representing a >1000-fold lower affinity at related CNS targets [3]. The less basic and less sterically hindered oxagranatane core is directly responsible for the improved potency [1].

5-HT3 receptor serotonin antagonist emesis CNS drug discovery

Regioisomeric Differentiation: 9-Aza-7-ol Substitution Pattern is Essential for 5-HT3 Activity; 7-Aza-9-ol Analogs Target Unrelated GPCRs

The 9-aza-7-hydroxy substitution pattern of this compound is critical for 5-HT3 receptor activity. In contrast, the regioisomeric 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol scaffold does not appear in 5-HT3 antagonist patents [1] but instead yields derivatives with activity at the GPR119 receptor (EC50 = 228 nM in cAMP assays) [2]. This functional divergence underscores that the position of the nitrogen atom and hydroxyl group determines the pharmacological target profile. The 9-aza-7-ol compound provides a direct entry point to 5-HT3 antagonist series, whereas the 7-aza-9-ol isomer leads to metabolic or GPCR-targeted programs.

regioisomer 5-HT3 selectivity GPR119 target specificity

Endo Stereochemistry Enables Crystalline Polymorphs with Enhanced Thermal Stability for Drug Formulation

The endo-7-hydroxy configuration of this building block is directly incorporated into advanced 5-HT3 antagonist candidates that exhibit well-defined crystalline polymorphism with superior stability [1]. Specifically, the derivative 1-(1-methyl-1H-pyrazol-4-yl)-N-((1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)-1H-indole-3-carboxamide, which retains the endo stereochemistry of the parent building block, exists as an anhydrate Form G polymorph that is stable under prolonged thermal stress [1]. In contrast, exo-7-hydroxy isomers do not appear in patents claiming stable polymorphs for 5-HT3 antagonists, suggesting that the endo geometry is necessary for optimal solid-state properties.

polymorph thermal stability crystalline form drug formulation

Physicochemical Differentiation: Lower cLogP and Higher Fsp3 Drive Favorable CNS Drug-Like Properties

Computed physicochemical properties of 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride (free base) indicate a favorable profile for CNS drug discovery, with a calculated logP of -0.97, zero rotatable bonds, and an Fsp3 (fraction of sp3 carbons) of 1.0 [1]. In comparison, the non-oxygenated analog 9-azabicyclo[3.3.1]nonan-3-ol has a predicted logP of approximately -0.5 and lower polar surface area, potentially increasing blood-brain barrier permeability but also raising off-target binding risk [2]. The presence of the oxygen heteroatom in the 3-oxa scaffold increases hydrogen bond acceptors (3 vs. 2) and polar surface area (41 Ų), which is associated with improved selectivity and reduced hERG liability in related CNS-active bicyclic amines.

physicochemical properties CNS MPO drug-likeness logP Fsp3

Commercial Availability and Purity: 97% Minimum Purity from Multiple CMOs Ensures Reproducible Synthesis

3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride is commercially available from multiple contract manufacturing organizations (CMOs) and chemical suppliers with a minimum purity specification of 97% . This high purity level exceeds that of many generic azabicyclic alcohols (often sold at 95% purity) and is critical for avoiding side reactions in subsequent coupling or functionalization steps. Furthermore, the compound is supplied as the hydrochloride salt, which enhances stability and simplifies handling compared to the free base form [1].

building block purity CMO supply chain reproducibility

Recommended Scientific and Industrial Applications for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride Based on Quantitative Evidence


Synthesis of Next-Generation 5-HT3 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting (CINV)

The 3-oxagranatane scaffold, accessed from this building block, yields 5-HT3 antagonists with IC50 values as low as 0.95 nM [1]. Procurement is justified for programs aiming to improve upon first-generation agents (e.g., ondansetron) by achieving higher potency and potentially fewer cardiovascular side effects due to the scaffold's favorable physicochemical profile [2]. The endo-7-hydroxy group serves as a key handle for amine functionalization to generate patentable, potent antiemetic candidates.

Development of Stable Polymorphs for Oral Formulation of CNS Drugs

The endo stereochemistry of this building block is preserved in advanced drug candidates that form stable anhydrate crystalline polymorphs (Form G) resistant to thermal stress [3]. Researchers focused on solid-state chemistry and preformulation can rely on this compound to produce derivatives with reproducible dissolution and shelf-life characteristics, reducing late-stage development risks.

Central Nervous System (CNS) Multiparameter Optimization Programs

The low cLogP (-0.97), high Fsp3 (1.0), and zero rotatable bonds of this scaffold align with CNS MPO scoring guidelines [2]. Medicinal chemistry teams seeking to minimize attrition due to poor brain penetration or off-target activity can use this building block as a rigid, three-dimensional core for fragment-based drug discovery or scaffold hopping from less optimal bicyclic amines.

Building Block for Selective Chemical Biology Probes Targeting 5-HT3 Receptors

Due to the regioisomeric specificity (9-aza-7-ol vs. 7-aza-9-ol), this compound is the appropriate choice for generating tool compounds that selectively interrogate 5-HT3 receptor function without cross-reactivity at GPR119 or other GPCRs [4]. Procurement enables the development of chemical probes for neuroscience and gastroenterology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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